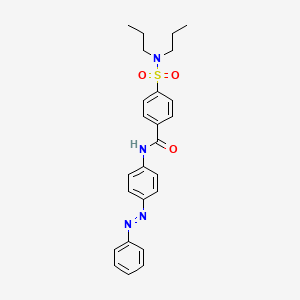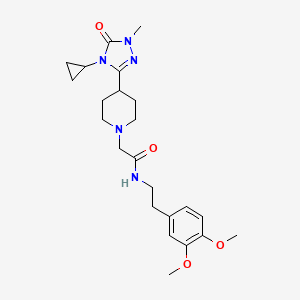![molecular formula C16H20N2O5S B2921348 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034266-62-9](/img/structure/B2921348.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[d][1,3]dioxole moiety and an 8-azabicyclo[3.2.1]octane moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can influence its solubility, while the size and shape of the molecule can affect its boiling and melting points .Scientific Research Applications
Anticholinergic Activity
Tropane alkaloids are known for their anticholinergic properties, which means they can block the action of the neurotransmitter acetylcholine in the central nervous system (CNS) and peripheral nervous system. This makes them useful in treating conditions like motion sickness, gastrointestinal spasms, and as pre-anesthetic medication to reduce saliva production .
Antispasmodic Uses
Due to their muscle-relaxing properties, tropane alkaloids serve as antispasmodics, particularly in gastrointestinal problems. They help alleviate symptoms such as cramps and spasms .
Ophthalmic Treatments
Some tropane alkaloids are used to dilate pupils for ophthalmic examinations and treatments. This application takes advantage of their ability to relax smooth muscles within the eye .
Antiarrhythmic Effects
These compounds can be used to treat heart rhythm disorders due to their effects on the nervous system that controls heart rate .
Antiallergic Properties
Tropane alkaloids have been used as antiallergic drugs due to their ability to inhibit certain bodily reactions that lead to allergy symptoms .
Treatment Against Organophosphate Poisoning
Organophosphate compounds are a class of chemicals used in pesticides and nerve agents. Tropane alkaloids can act as a treatment against poisoning by these compounds due to their anticholinergic effects .
Psychoactive Effects
Certain tropane alkaloids like cocaine and scopolamine have psychoactive effects and have been used both recreationally and culturally for their stimulant and hallucinogenic properties .
Anesthetic Agents
Historically, tropane alkaloids have been used as anesthetics due to their numbing effects on the nervous system .
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(20,21)18-12-3-4-13(18)8-11(7-12)17-16(19)10-2-5-14-15(6-10)23-9-22-14/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQIZBACPUUZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide](/img/structure/B2921267.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)
![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)
![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)


![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)